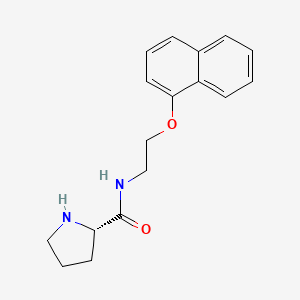![molecular formula C12H15N5O B7645598 6-[(2,4-Dimethylphenoxy)methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B7645598.png)
6-[(2,4-Dimethylphenoxy)methyl]-1,3,5-triazine-2,4-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-[(2,4-Dimethylphenoxy)methyl]-1,3,5-triazine-2,4-diamine, commonly known as Metribuzin, is a widely used herbicide that belongs to the triazine family. It is a selective herbicide that is effective against a wide range of broadleaf and grassy weeds. Metribuzin is used extensively in agriculture to control weeds in crops such as soybeans, potatoes, and corn. It is also used in non-agricultural settings such as golf courses, parks, and residential areas.
Mecanismo De Acción
Metribuzin works by inhibiting the photosynthesis process in plants. It does this by binding to the D1 protein in the photosystem II complex, which is responsible for the light-dependent reactions of photosynthesis. This binding prevents the transfer of electrons, which ultimately leads to the death of the plant.
Biochemical and Physiological Effects
Metribuzin has been shown to have both acute and chronic toxic effects on non-target organisms. In mammals, it can cause liver and kidney damage, as well as reproductive and developmental problems. In aquatic organisms, it can cause reduced growth and reproduction, as well as changes in behavior and metabolism.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Metribuzin is a widely used herbicide that is readily available and relatively inexpensive. It is also effective against a wide range of weeds, making it a valuable tool for weed control. However, its toxicity to non-target organisms and its potential impact on the environment are significant limitations.
Direcciones Futuras
There are several areas of future research related to Metribuzin. These include:
1. Developing new formulations of Metribuzin that are less toxic to non-target organisms.
2. Studying the impact of Metribuzin on soil microorganisms and soil health.
3. Investigating the potential for Metribuzin to accumulate in food crops and its impact on human health.
4. Developing new herbicides that are effective against weeds resistant to Metribuzin.
5. Studying the impact of Metribuzin on the microbiome of plants and its potential for enhancing plant growth and productivity.
Conclusion
Metribuzin is a widely used herbicide that has been extensively studied for its herbicidal properties and its impact on the environment. While it is effective against a wide range of weeds, its toxicity to non-target organisms and its potential impact on the environment are significant concerns. Future research should focus on developing new formulations of Metribuzin that are less toxic and investigating its impact on soil health, human health, and plant microbiomes.
Métodos De Síntesis
Metribuzin can be synthesized by the reaction of 2,4-dimethylphenol with cyanuric chloride and then with methylamine. The resulting product is then treated with ammonia to give the final product, Metribuzin. The synthesis of Metribuzin is a complex process that requires specialized equipment and expertise.
Aplicaciones Científicas De Investigación
Metribuzin has been extensively studied for its herbicidal properties and its impact on the environment. It has been shown to be effective against a wide range of weeds, including some that are resistant to other herbicides. Metribuzin has also been studied for its impact on non-target organisms, such as insects, birds, and mammals.
Propiedades
IUPAC Name |
6-[(2,4-dimethylphenoxy)methyl]-1,3,5-triazine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5O/c1-7-3-4-9(8(2)5-7)18-6-10-15-11(13)17-12(14)16-10/h3-5H,6H2,1-2H3,(H4,13,14,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRBWWWSNZXWGPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC2=NC(=NC(=N2)N)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3S)-1-[2-(1-adamantyl)acetyl]piperidine-3-carboxylic acid](/img/structure/B7645516.png)
![3-(4-fluorophenyl)-N-[(3S)-2-oxoazepan-3-yl]-1H-pyrazole-5-carboxamide](/img/structure/B7645536.png)
![ethyl 9-oxo-2,3-dihydro-1H-pyrrolo[2,1-b]quinazoline-6-carboxylate](/img/structure/B7645546.png)
![4-[(1-Oxophthalazin-2-yl)methyl]benzonitrile](/img/structure/B7645554.png)
![2-[(2-Methoxy-5-methylphenyl)methyl]phthalazin-1-one](/img/structure/B7645555.png)
![3-bromo-N-[(5-chlorothiophen-2-yl)methyl]-4-methoxy-N-methylbenzamide](/img/structure/B7645558.png)

![2-(4-oxo-2,3-dihydro-1,5-benzoxazepin-5-yl)-N-[4-(2-oxopyrrolidin-1-yl)phenyl]acetamide](/img/structure/B7645563.png)
![2-chloro-N-[2-(2-chlorophenoxy)ethyl]acetamide](/img/structure/B7645565.png)
![3-[[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-1,2,3-benzotriazin-4-one](/img/structure/B7645573.png)

![N-[2-(2-bromophenoxy)ethyl]-2-chloroacetamide](/img/structure/B7645591.png)
![1-[(2-Fluorophenyl)methyl]quinoxalin-2-one](/img/structure/B7645605.png)
